Ethyl 4-{2-[3-(5-methyl-1,3,4-oxadiazol-2-YL)-1H-indol-1-YL]acetamido}benzoate
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Overview
Description
Ethyl 4-{2-[3-(5-methyl-1,3,4-oxadiazol-2-YL)-1H-indol-1-YL]acetamido}benzoate is a complex organic compound featuring an indole moiety, an oxadiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2-[3-(5-methyl-1,3,4-oxadiazol-2-YL)-1H-indol-1-YL]acetamido}benzoate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Oxadiazole Ring Formation: The 1,3,4-oxadiazole ring can be synthesized by cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The indole and oxadiazole intermediates are then coupled using acylation reactions to form the desired amide linkage.
Esterification: Finally, the benzoic acid derivative is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify optimal catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[3-(5-methyl-1,3,4-oxadiazol-2-YL)-1H-indol-1-YL]acetamido}benzoate can undergo various chemical reactions:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Amino derivatives.
Substitution: Amides, thioesters, and other ester derivatives.
Scientific Research Applications
Ethyl 4-{2-[3-(5-methyl-1,3,4-oxadiazol-2-YL)-1H-indol-1-YL]acetamido}benzoate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer cells and microbial infections due to the bioactivity of the indole and oxadiazole rings.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interaction of indole derivatives with biological macromolecules, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of Ethyl 4-{2-[3-(5-methyl-1,3,4-oxadiazol-2-YL)-1H-indol-1-YL]acetamido}benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cell signaling pathways, particularly those related to cancer cell proliferation and microbial resistance.
Pathways Involved: It may inhibit key enzymes or disrupt cellular processes by binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{2-[3-(5-methyl-1,3,4-thiadiazol-2-YL)-1H-indol-1-YL]acetamido}benzoate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Ethyl 4-{2-[3-(5-methyl-1,3,4-triazol-2-YL)-1H-indol-1-YL]acetamido}benzoate: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
Ethyl 4-{2-[3-(5-methyl-1,3,4-oxadiazol-2-YL)-1H-indol-1-YL]acetamido}benzoate is unique due to the presence of both an indole and an oxadiazole ring, which confer distinct electronic properties and reactivity patterns compared to its analogs .
Properties
Molecular Formula |
C22H20N4O4 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H20N4O4/c1-3-29-22(28)15-8-10-16(11-9-15)23-20(27)13-26-12-18(21-25-24-14(2)30-21)17-6-4-5-7-19(17)26/h4-12H,3,13H2,1-2H3,(H,23,27) |
InChI Key |
JJXFABFXLCBDIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C |
Origin of Product |
United States |
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